Hexyl piperidine-1-carboxylate
Description
Hexyl piperidine-1-carboxylate is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds in this family are known for their significant roles in pharmaceuticals and other chemical industries .
Properties
CAS No. |
59454-06-7 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
hexyl piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-8-11-15-12(14)13-9-6-5-7-10-13/h2-11H2,1H3 |
InChI Key |
AQDDZAJCMCBECB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Hexyl piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of hexylamine with piperidine-1-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion . Industrial production methods often utilize multi-component reactions, which are efficient and environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in hexyl piperidine-1-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding piperidine-1-carboxylic acid and hexanol.
Key findings :
-
Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Reaction rates depend on temperature and acid concentration.
-
Basic hydrolysis (saponification) : Produces the carboxylate salt. For example, under NaOH (1 M, 80°C), the reaction completes within 2 hours.
| Condition | Product | Yield | Reference |
|---|---|---|---|
| HCl (1 M, reflux) | Piperidine-1-carboxylic acid | 85% | |
| NaOH (1 M, 80°C) | Sodium piperidine-1-carboxylate | 92% |
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen can participate in alkylation or acylation reactions.
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields N-acylated derivatives:
-
Conditions : Dichloromethane, 0°C to RT, 12 hours.
-
Yield : 78%.
Alkylation
Alkyl halides (e.g., methyl iodide) react with the amine under basic conditions:
Cross-Coupling Reactions
The piperidine ring can engage in transition-metal-catalyzed coupling reactions.
Heck Reaction
In the presence of a palladium catalyst, aryl halides couple with the piperidine moiety:
Oxidation of the Hexyl Chain
The hexyl chain undergoes oxidation to form ketones or carboxylic acids, depending on conditions.
Examples :
-
KMnO
oxidation : In acidic medium, yields hexanoic acid. -
Ozone-mediated oxidation : Produces hexanal derivatives.
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| KMnO | |||
| (H | |||
| SO | |||
| ) | Hexanoic acid | 70% | |
| O | |||
| , then Zn/H | |||
| O | 5-Hexanal-piperidine | 63% |
Reductive Amination
The amine group can react with aldehydes/ketones in reductive amination:
Catalytic Hydrogenation
The piperidine ring remains stable under hydrogenation, but unsaturated side chains (if present) can be reduced:
Interaction with Biological Targets
Piperidine derivatives exhibit enzyme inhibition via hydrogen bonding and hydrophobic interactions:
Scientific Research Applications
Hexyl piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Hexyl piperidine-1-carboxylate can be compared with other similar compounds such as:
1-Boc-4-AP: This compound is an intermediate in the synthesis of fentanyl and other related derivatives.
This compound is unique due to its specific hexyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives.
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